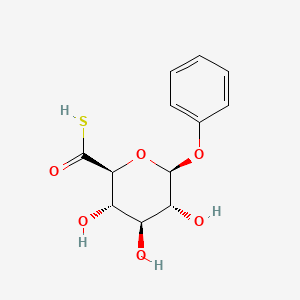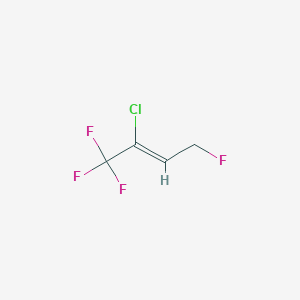![molecular formula C19H28O B12285204 Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one is a complex polycyclic compound characterized by its unique cage-like structure. This compound belongs to the family of polycyclic hydrocarbons, which are known for their high density, moderate strain energy, and great stability. These properties make them of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its stable and rigid structure.
Industry: It is used in the development of high-energy density fuels and advanced materials.
Mecanismo De Acción
The mechanism by which Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one exerts its effects is primarily through its interaction with molecular targets and pathways. Its rigid and stable structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its derivatives have shown significant anti-apoptotic activity, which could be beneficial in neuroprotective applications .
Comparación Con Compuestos Similares
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one can be compared with other polycyclic hydrocarbons such as:
Adamantane: Known for its use in antiviral drugs and as a building block in organic synthesis.
Pentacyclo[5.4.1.02,6.03,10.05,9]undecane:
The uniqueness of this compound lies in its larger and more complex cage structure, which provides distinct chemical and physical properties compared to smaller polycyclic hydrocarbons .
Propiedades
Fórmula molecular |
C19H28O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one |
InChI |
InChI=1S/C19H28O/c20-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(19)18(14)17(11)15/h11-18H,1-10H2 |
Clave InChI |
MRIBYIXPXKWKLX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC3C4C2CCC5C4C(C3=O)CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
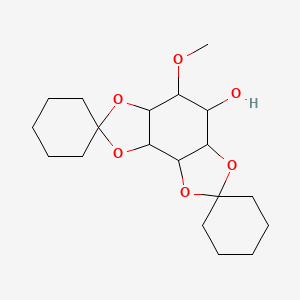
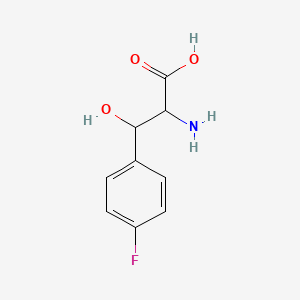
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
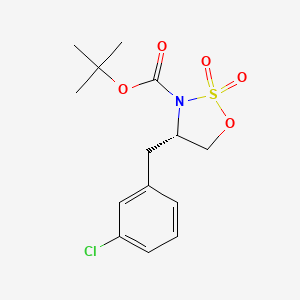
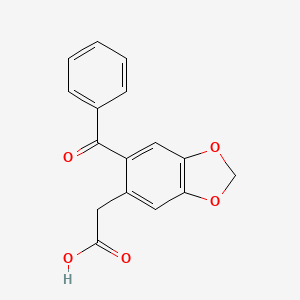
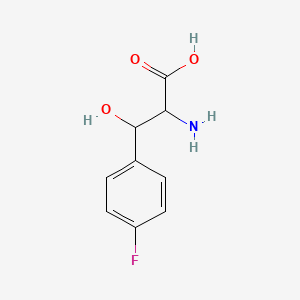
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
